molecular formula C5H6N2O B1294637 2-Methoxypyrazine CAS No. 3149-28-8

2-Methoxypyrazine

Numéro de catalogue B1294637
Numéro CAS: 3149-28-8
Poids moléculaire: 110.11 g/mol
Clé InChI: WKSXRWSOSLGSTN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

2-Methoxypyrazine is a naturally occurring aromatic compound that is known for its potent bell-pepper odorant properties. It has been identified as a significant component in the olfactory discrimination process in cows, binding to receptors in the olfactory mucosa that are competitively inhibited by other bell-pepper odorants but not by other pyrazines with different odors . This compound is also involved in insect chemical communication, serving as both pheromones and allelochemicals, and has been found in headspace samples from palm inflorescences, attracting florivorous scarabs associated with Neotropical palms .

Synthesis Analysis

The synthesis of methoxypyrazines can occur through nonenzymic reactions, as demonstrated by the formation of these compounds in low yield when 2(1H)-pyrazinones are heated with naturally occurring methylating agents such as fruit pectin and betaine . An original synthetic route to asymmetrically substituted methoxypyrazine derivatives, which are components of wine flavors, has been described, involving condensation of aminoalcohols with protected amino acids, followed by cycloimine formation and aromatization .

Molecular Structure Analysis

The molecular structure of 2-methoxypyrazines is such that they can be selectively recognized by specific olfactory receptors, as seen in the case of 2-isobutyl-3-methoxypyrazine . The structural/functional relationship of two Vitis vinifera O-methyltransferases, which catalyze the putative final step of the biosynthesis of 3-alkyl-2-methoxypyrazine, has been elucidated, revealing differences in their activities that can be attributed to variations in their active sites .

Chemical Reactions Analysis

Methoxypyrazines can be formed through reactions of 2(1H)-pyrazinones with methylating agents . The biosynthesis of these compounds involves O-methyltransferases that methylate 3-alkyl-2-hydroxypyrazines, which is the putative final step in the production of 3-alkyl-2-methoxypyrazines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-methoxypyrazines have been studied extensively due to their importance in food and wine flavor. A solid-phase microextraction (SPME) method has been developed for the quantitative analysis of 3-alkyl-2-methoxypyrazines in wine, with the method being sensitive enough to detect these compounds at very low concentrations . The occurrence of these compounds has also been surveyed in raw vegetables, with at least one methoxypyrazine detected in most of the vegetable tissues examined . Quantitative surveys in South African Sauvignon blanc wines have confirmed the presence of 3-ethyl-2-methoxypyrazine, demonstrating the involvement of these compounds in the typical aroma of the cultivar .

Applications De Recherche Scientifique

Wine Fermentation

  • Scientific Field: Food Science and Technology .
  • Application Summary: 2-Methoxypyrazine is a compound that contributes to the herbaceous and vegetal sensory characteristics of Cabernet Sauvignon wines. Its presence is common in wines produced from grapes grown in high-altitude and cold-climate regions .
  • Methods of Application: In a study, 2-Methoxypyrazine was quantified in Cabernet Sauvignon wines produced via spontaneous fermentation and through fermentation with commercial yeasts . Solid phase microextraction (SPME) coupled with the GCMS technique was used for the determination of the compounds .
  • Results: The primary methoxypyrazine found for both production sites was SBMP, with concentrations of 289.26 (CBS) and 681.55 (SJ) ng/L for spontaneous fermentation, and 619.58 (CBS) and 790.62 (SJ) ng/L for commercial yeast fermentation . The results indicate that spontaneous fermentation may be used as a strategy to reduce the content of methoxypyrazines .

Wine Blending

  • Scientific Field: Wine Chemistry .
  • Application Summary: 3-Isobutyl-2-methoxypyrazine (IBMP), a type of 2-Methoxypyrazine, is a compound that can cause a ‘green pepper’ aroma in wines. This study explored how blending wines can modify the sensory expression of IBMP .
  • Methods of Application: The binary blending of Cabernet Franc wines containing high levels of MPs and three monovarietal red wines with two proportions was conducted after fermentation . Volatiles were detected by gas chromatography-mass spectrometry (GC-MS), and wines were evaluated by quantitative descriptive analysis at three-month intervals during six-month bottle aging .
  • Results: Blending wines exhibited lower intensity of ‘green pepper’, especially CFC samples blended by Cabernet Sauvignon wines with an even higher concentration of IBMP . Higher pleasant fruity perception was obtained with the concentration proportion of 1-hexanol (1000 μg/L), isoamyl acetate (550 μg/L), ethyl hexanoate (400 μg/L), and ethyl octanoate (900 μg/L) as in CFC samples .

Insect Behavior

  • Scientific Field: Entomology .
  • Application Summary: 2-Isobutyl-3-methoxypyrazine is a type of 2-Methoxypyrazine that has been found to act as a male-released aggregative cue in Labidostomis lusitanica (Germar) (Coleoptera: Chrysomelidae) .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the available resources .
  • Results: The specific results or outcomes obtained are not detailed in the available resources .

Pest Control

  • Scientific Field: Entomology .
  • Application Summary: 2-Isobutyl-3-methoxypyrazine is a type of 2-Methoxypyrazine that has been found to act as a male-released aggregative cue in Labidostomis lusitanica (Germar) (Coleoptera: Chrysomelidae), a voracious defoliator beetle regarded as a threat for pistachio (Pistacia vera) crops in Spain .
  • Methods of Application: Headspace collections through solid-phase microextraction from feral males and females reported the presence of 2-isobutyl-3-methoxypyrazine exclusively in males .
  • Results: Both males and females showed a significant preference for the compound in comparison to a pure air stimulus in dual-choice tests . This suggests that 2-isobutyl-3-methoxypyrazine may act as an aggregative cue .

Safety And Hazards

2-Methoxypyrazine is a skin and eye irritant . When heated to decomposition, it emits toxic fumes of NOx . It is recommended to use only outdoors or in a well-ventilated area, and to wear protective gloves, protective clothing, eye protection, and face protection .

Orientations Futures

There is a growing awareness of people about the ingredients and the origin of their daily food. Many flavor ingredients prepared by biotechnological methods have conquered the market recently and are destined to replace the ineffective extraction from plants or animal sources . This suggests that the future research on 2-Methoxypyrazine might focus on its bio-based synthesis .

Propriétés

IUPAC Name

2-methoxypyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O/c1-8-5-4-6-2-3-7-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKSXRWSOSLGSTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4047676
Record name 2-Methoxypyrazine
Source EPA DSSTox
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Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless to light yellow liquid with a nutty, cocoa-like odour
Record name Methoxypyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/846/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

60.00 to 61.00 °C. @ 29.00 mm Hg
Record name Methoxypyrazine
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

miscible with water, organic solvents; soluble in oils, miscible at room temperature (in ethanol)
Record name Methoxypyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/846/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.109-1.140
Record name Methoxypyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/846/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

2-Methoxypyrazine

CAS RN

3149-28-8
Record name 2-Methoxypyrazine
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Record name 2-Methoxypyrazine
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Record name Pyrazine, 2-methoxy-
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Record name 2-Methoxypyrazine
Source EPA DSSTox
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Record name Methoxypyrazine
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Record name 2-METHOXYPYRAZINE
Source FDA Global Substance Registration System (GSRS)
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Record name Methoxypyrazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033156
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,960
Citations
PJ Hartmann, HM McNair… - American Journal of …, 2002 - Am Soc Enol Viticulture
… These compounds, 3-isobutyl-2-methoxypyrazine, 3-sec-butyl-2methoxypyrazine, 3-isopropyl-2-methoxypyrazine, and 3-ethyl2-methoxypyrazine, are shown in Figure 1 in decreasing …
Number of citations: 88 www.ajevonline.org
C Coetzee, J Brand, G Emerton… - Australian Journal of …, 2015 - Wiley Online Library
Background and Aims Wine aroma is influenced by complex interactions between various wine constituents. This study investigated the sensorial interactive effects of S auvignon Blanc …
Number of citations: 35 onlinelibrary.wiley.com
I Ryona, BS Pan, GL Sacks - Journal of Agricultural and Food …, 2009 - ACS Publications
… Standard addition of 3-isobutyl-2-methoxypyrazine (IBMP) and IPMP into preveraison and … 3-isobutyl-2-methoxypyrazine (IBMP), and to a lesser extent 3-isopropyl-2-methoxypyrazine (…
Number of citations: 70 pubs.acs.org
A Gallois, A Kergomard, J Adda - Food chemistry, 1988 - Elsevier
The biosynthesis pathway of 3-isopropyl-2-methoxypyrazine (1) by Pseudomonas taetrolens was studied. Cultivation of the bacterium in a broth containing l-leucine as a unique source …
Number of citations: 59 www.sciencedirect.com
CM Tan, CH Li, NW Tsao, LW Su, YT Lu… - Journal of …, 2016 - academic.oup.com
… This phenomenon is correlated with defects in the development of glandular trichomes and the biosynthesis of 3-isobutyl-2-methoxypyrazine (IBMP). IBMP is a volatile organic …
Number of citations: 49 academic.oup.com
I Ryona, BS Pan, DS Intrigliolo, AN Lakso… - Journal of agricultural …, 2008 - ACS Publications
… most relevant to wine flavor, 3-isobutyl-2-methoxypyrazine (IBMP), is well-correlated with … 3-sec-Butyl-2-methoxypyrazine (sBMP) and 3-isopropyl-2-methoxypyrazine (IPMP) are present …
Number of citations: 190 pubs.acs.org
I Ryona, S Leclerc, GL Sacks - Journal of agricultural and food …, 2010 - ACS Publications
Environmental factors affecting degradation of 3-isobutyl-2-methoxypyrazine (IBMP, “green pepper aroma”) in wine grapes (V. vinifera) are widely studied, but the degradation pathway …
Number of citations: 64 pubs.acs.org
JJ Scheiner, GL Sacks, B Pan… - … Journal of Enology …, 2010 - Am Soc Enol Viticulture
… Quantitatively, 3-isobutyl-2-methoxypyrazine (IBMP) is the predominant MP in grapes and … than 3-isopropyl-2-methoxypyrazine (IPMP) and 3-sec-butyl-2-methoxypyrazine (sBMP) (…
Number of citations: 91 www.ajevonline.org
JJ Scheiner, JEV Heuvel, B Pan… - American journal of …, 2012 - Am Soc Enol Viticulture
… In grapes and wine, the MPs most often studied are 3-isobutyl-2-methoxypyrazine (IBMP), 3-isopropyl-2-methoxypyrazine (IPMP), and 3-sec-butyl-2-methoxypyrazine (sBMP). …
Number of citations: 31 www.ajevonline.org
SA Harris, I Ryona, GL Sacks - Journal of agricultural and food …, 2012 - ACS Publications
3-Isobutyl-2-hydroxypyrazine (IBHP) is thought to be a key intermediate in both the biosynthesis and degradation of the herbaceous smelling 3-isobutyl-2-methoxypyrazine (IBMP), but …
Number of citations: 35 pubs.acs.org

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